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Compound of Interest

Compound Name: 2-lodo-5-methylaniline

Cat. No.: B084972

For researchers, scientists, and professionals in drug development, a thorough understanding
of the toxicological profiles of chemical compounds is paramount. This guide provides a
comprehensive comparison of the toxicology of aniline and its halogenated derivatives,
including chloro-, bromo-, and fluoroanilines. By presenting key experimental data, detailed
methodologies, and visual representations of toxicological pathways, this document aims to
support informed decision-making in research and chemical safety assessment.

Executive Summary

Aniline and its halogenated derivatives are a class of aromatic amines with wide industrial
applications, but they also pose significant toxicological risks. The primary toxic effects include
methemoglobinemia, genotoxicity, and carcinogenicity. The nature and position of the halogen
substituent on the aniline ring play a crucial role in modulating the toxic potency and metabolic
fate of these compounds. Generally, halogenation tends to increase the toxicity of the aniline
molecule. This guide systematically evaluates and compares these toxicological properties to
provide a clear and objective overview.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity data for aniline and its
halogenated derivatives. These values are primarily derived from studies in rodent models and
provide a comparative basis for assessing their relative toxicity.

Table 1: Acute Toxicity Data for Aniline and Its Halogenated Derivatives

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b084972?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Validation & Comparative
Check Availability & Pricing

BENGHE

. Inhalation
Chemical Oral LD50 Dermal LD50
CAS Number . LC50 (mglL,
Name (mg/kg, rat) (mgl/kg, rabbit)
4h, rat)
Aniline 62-53-3 250 - 442 820 1.86-3.3
2-Chloroaniline 95-51-2 1016 1000 (rat) 42-6.1
3-Chloroaniline 108-42-9 256 250 (rat) 0.55
4-Chloroaniline 106-47-8 300 - 420 360 2.34
2-Bromoaniline 591-19-5 455 No data available  No data available
3-Bromoaniline 591-20-8 625 No data available No data available
4-Bromoaniline 106-40-1 430 2500 No data available
2-Fluoroaniline 348-54-9 300 No data available  No data available
3-Fluoroaniline 371-40-4 460 No data available  No data available
4-Fluoroaniline 371-40-4 417-460 No data available  No data available
3,4-
] . 95-76-1 530 - 880 >1000 (rat) 3.3
Dichloroaniline
] Harmful in )
Harmful if Harmful if
3-Chloro-4- contact with skin )
. 367-21-5 swallowed (ATE: inhaled (ATE: 1-5
fluoroaniline (ATE: 1000-2000

500-2000 mg/kg)

mg/kg)

mg/L)

Data presented as a range where different studies reported varying values. The species for

dermal LD50 is noted in parentheses where it is not the rat.

Table 2: Repeated Dose and Reproductive/Developmental Toxicity Data
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) Key Effects
Chemical ) NOAEL LOAEL
. Study Type  Species (malkglday)  (malkglday) Observed at
ame m a m a
gikgiday gikgiday LOAEL
Methemoglob
N inemia,
Aniline 28-day oral Rat 10 30
spleen and
liver effects
4 Hematotoxicit
N 90-day oral Rat 2 10 y, spleen and
Chloroaniline )
kidney effects
34 Reproductive/ Reduced
' _ Development body weight
Dichloroanilin ] Rat 1 (maternal) 5 (maternal) T
al Screening gain in dams.
e
(OECD 422) [1]
Combined
Repeated )
Hemolytic
Dose and 450 o
4-Methoxy-2- ] 75 (repeated anemia, liver
) N Reproductive/  Rat (repeated )
nitroaniline dose) and thyroid
Development dose)
. effects.[2]
al Screening
(OECD 422)
Combined
No
Repeated )
450 reproductive
Dose and .
4-Methoxy-2- ) (reproductive/ or
_ - Reproductive/  Rat >450
nitroaniline development development

Development
al Screening
(OECD 422)

al)

al toxicity

observed.[2]

Mechanisms of Toxicity

The primary mechanisms of toxicity for aniline and its halogenated derivatives involve

metabolic activation to reactive intermediates that can induce oxidative stress, bind to

macromolecules, and cause genetic damage.
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Methemoglobinemia

A hallmark of aniline toxicity is the induction of methemoglobinemia, where the iron in
hemoglobin is oxidized from the ferrous (Fe2*) state to the ferric (Fe3*) state, rendering it
incapable of transporting oxygen. This process is mediated by reactive metabolites, particularly
phenylhydroxylamines.

Genotoxicity and Carcinogenicity

Many aniline derivatives are genotoxic, capable of inducing mutations and chromosomal
damage.[3] Metabolic activation, primarily through N-hydroxylation by cytochrome P450
enzymes, leads to the formation of reactive nitrenium ions that can form DNA adducts.[4] This
genotoxic potential is closely linked to their carcinogenicity, with the spleen being a primary
target organ for aniline-induced tumors in rats.[3] The International Agency for Research on
Cancer (IARC) has classified aniline as "probably carcinogenic to humans" (Group 2A).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear
understanding of the toxicology of these compounds.

Click to download full resolution via product page
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Caption: Metabolic activation pathway of aniline and its halogenated derivatives leading to

toxicity.
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Caption: A typical experimental workflow for the toxicological assessment of aniline derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and
reliability of toxicological studies. The following are summaries of key experimental
methodologies.

Acute Oral Toxicity (OECD 425: Acute Oral Toxicity - Up-
and-Down Procedure)

 Principle: This method is a sequential test that uses a minimum number of animals to
estimate the LD50.

e Animals: Typically, young adult female rats are used.

e Procedure: A single animal is dosed at a starting dose level. If the animal survives, the next
animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This process
continues until the stopping criteria are met.

» Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for up to 14 days.

Endpoint: The LD50 is calculated using the maximum likelihood method.

Subchronic Oral Toxicity (OECD 408: Repeated Dose 90-
Day Oral Toxicity Study in Rodents)

o Principle: To characterize the toxicity profile of a substance following 90 days of repeated
oral administration.[5]

e Animals: Typically, rats of both sexes are used. At least 10 animals per sex per group are
recommended.[5]
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Procedure: The test substance is administered daily in graduated doses to several groups of
animals for 90 days. A control group receives the vehicle only.

Observations: Daily clinical observations, weekly body weight and food consumption
measurements, hematology, clinical chemistry, and urinalysis at termination.

Endpoint: A detailed gross necropsy and histopathological examination of organs and tissues
are performed to identify target organs and establish a No-Observed-Adverse-Effect Level
(NOAEL).

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Principle: This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium
and Escherichia coli to detect point mutations, which result in a reversion to a prototrophic
state.[2]

Procedure: Bacteria are exposed to the test substance with and without a metabolic
activation system (S9 mix from rat liver).[6] The mixture is plated on a minimal medium, and
the number of revertant colonies is counted after 48-72 hours of incubation.[6]

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase
in the number of revertant colonies compared to the negative control.[2]

In Vivo Mammalian Erythrocyte Micronucleus Test
(OECD 474)

Principle: This in vivo assay assesses the genotoxic potential of a substance by detecting
damage to chromosomes or the mitotic apparatus in erythroblasts.

Animals: Typically, mice or rats are used.

Procedure: Animals are exposed to the test substance, usually on two or more occasions.
Bone marrow or peripheral blood is collected, and immature erythrocytes are analyzed for
the presence of micronuclei.

Endpoint: A significant increase in the frequency of micronucleated immature erythrocytes in
treated animals compared to controls indicates a genotoxic effect.
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Combined Repeated Dose Toxicity Study with the
Reproduction/Developmental Toxicity Screening Test
(OECD 422)

e Principle: This study provides information on general systemic toxicity as well as potential
effects on male and female reproductive performance, such as gonadal function, mating
behavior, conception, and early embryonic development.[7][8]

e Animals: Typically, rats of both sexes are used.

e Procedure: The substance is administered daily to male rats for at least four weeks and to
female rats for two weeks prior to mating, during mating, gestation, and lactation.[9]

o Observations: In addition to the observations in a standard repeated dose study,
reproductive parameters (e.g., fertility index, gestation length) and offspring viability and
growth are monitored.

o Endpoint: The study aims to establish NOAELSs for parental systemic toxicity, reproductive
performance, and developmental toxicity in the offspring.[2]

Conclusion

The toxicological profiles of aniline and its halogenated derivatives are complex and
significantly influenced by their chemical structure. Halogenation generally increases the toxic
potential, although the position of the halogen atom also plays a critical role. A thorough
understanding of their comparative toxicity, mechanisms of action, and the appropriate
experimental methodologies for their evaluation is essential for the safe handling and use of
these compounds in various industrial and research settings. This guide provides a
foundational overview to aid researchers and professionals in this endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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